

The Discovery and Characterization of C-82 Fullerene: A Technical Guide

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Compound of Interest

Compound Name: C-82

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Abstract

Since the landmark discovery of fullerenes, a novel class of carbon allotropes, higher fullerenes beyond C60 and C70 have attracted significant scientific interest due to their unique structural and electronic properties. Among these, **C-82** has emerged as a particularly important cage, primarily due to its ability to form stable endohedral metallofullerenes, which exhibit promising applications in materials science and medicine. This technical guide provides an in-depth overview of the discovery, synthesis, isolation, and characterization of **C-82** fullerene and its derivatives. It details the experimental protocols for its production and purification and presents key quantitative data for the identification and characterization of its various isomers.

Furthermore, this guide explores the biomedical potential of **C-82** derivatives, focusing on the anti-tumor mechanisms of gadolinium-containing metallofullerenols.

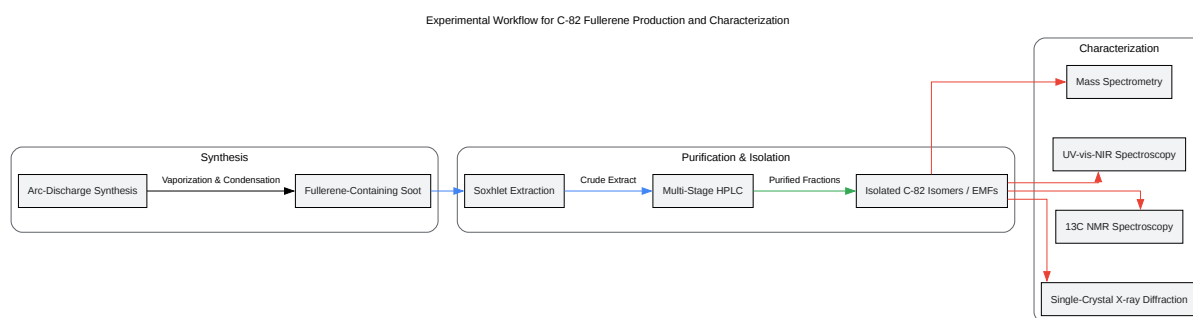
Introduction

The journey into the world of molecular carbon cages began in 1985 with the discovery of Buckminsterfullerene (C60)[1]. This finding opened up a new field of chemistry and materials science, leading to the identification of a whole family of fullerenes (Cn)[2]. Higher fullerenes (n > 70) are typically produced in lower yields but offer a greater diversity of isomeric structures. **C-82** is notable as it was one of the first higher fullerenes to be isolated and extensively studied, largely because of its prevalence in forming stable endohedral complexes with various metals[3][4]. The **C-82** cage can encapsulate one, two, or three metal atoms, leading to a class

of materials known as endohedral metallofullerenes (EMFs), denoted $M@C_{82}$, $M_2@C_{82}$, or even clusterfullerenes like $Sc_3N@C_{82}$ [3][4][5]. These EMFs exhibit fascinating electronic properties arising from the charge transfer between the encapsulated metal atom(s) and the carbon cage, which in turn dictates the stability of the **C-82** isomer formed[6][7].

Synthesis and Isolation of C-82 Fullerene

The production and isolation of **C-82** and its endohedral derivatives is a multi-step process that requires careful control of experimental parameters. The general workflow is depicted below.



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A generalized workflow for the synthesis, purification, and characterization of **C-82** fullerenes.

Experimental Protocols

2.1.1. Arc-Discharge Synthesis

The primary method for producing **C-82** and other fullerenes is the electric arc discharge method, often referred to as the Krätschmer-Huffman method.

- Apparatus: The setup consists of a water-cooled, stainless-steel vacuum chamber containing two graphite electrodes. One electrode is typically fixed, while the other is movable to maintain a constant gap.
- Electrodes: High-purity graphite rods (e.g., 6 mm diameter) are used. For the synthesis of endohedral fullerenes, the anode is a hollow graphite rod packed with a mixture of graphite powder and a metal oxide (e.g., Gd₂O₃, La₂O₃, Sm₂O₃) or metal carbide[6].
- Procedure:
 - The chamber is evacuated to a pressure of $\leq 10^{-3}$ Torr.
 - An inert buffer gas, typically helium, is introduced and maintained at a pressure of 50-300 Torr.
 - A high current (e.g., 100-250 A) at a low voltage (e.g., 20-30 V) is applied across the electrodes, initiating an electric arc[4].
 - The intense heat from the arc vaporizes the carbon from the anode.
 - The carbon vapor condenses in the helium atmosphere, forming a black soot on the chamber walls, which contains a mixture of fullerenes.

2.1.2. Soxhlet Extraction

The raw soot contains only a small percentage of fullerenes. These soluble molecules must be separated from the bulk amorphous carbon.

- Apparatus: A standard Soxhlet extractor.
- Solvent: Toluene or carbon disulfide (CS₂) are commonly used due to their ability to dissolve fullerenes. o-dichlorobenzene (ODCB) can be used for more efficient extraction of higher fullerenes[6].
- Procedure:

- The collected soot is placed in a thimble inside the Soxhlet apparatus.
- The solvent is heated, and its vapor bypasses the thimble to a condenser.
- The condensed solvent drips back into the thimble, dissolving the fullerenes.
- Once the solvent level reaches the siphon arm, the solution containing the dissolved fullerenes is siphoned back into the flask.
- This process is repeated for several hours to days, resulting in a concentrated solution of crude fullerene extract.
- The solvent is then evaporated to yield a solid mixture of various fullerenes.

2.1.3. High-Performance Liquid Chromatography (HPLC) Isolation

Isolating specific fullerene cages (like **C-82**) and their different isomers from the crude extract requires chromatographic separation, with HPLC being the method of choice.

- System: A multi-stage HPLC process is typically employed.
- Columns: A variety of columns are used, often in sequence, to achieve high purity. These include:
 - Buckyprep columns: Specifically designed for fullerene separation.
 - 5PBB columns: (Penta-phenyl-bromo-benzyl) are effective for separating metallofullerenes.
 - Pyrenyl-based columns: Such as Cosmosil Buckyprep-M or 5-PYE, which utilize π - π interactions for separation[6].
- Eluent: Toluene is the most common mobile phase, although other solvents like chlorobenzene or CS₂ are also used[6].
- Procedure:
 - The crude fullerene extract is dissolved in the eluent and injected into the HPLC system.

- A gradient or isocratic elution is performed, with fractions collected based on the retention time.
- Initial stages separate the fullerenes by size (e.g., C60, C70, C76, C78, C82, C84).
- Subsequent stages, often using different columns, are used to separate the isomers of a specific fullerene, such as **C-82**.
- The purity of the isolated fractions is confirmed by analytical HPLC and mass spectrometry.

Isomerism and Characterization of C-82

The **C-82** fullerene cage adheres to the Isolated Pentagon Rule (IPR), which states that stable fullerenes have no adjacent pentagonal rings. There are nine distinct IPR isomers of **C-82**, each with a different symmetry point group: three C₂, three C_s, two C_{3v}, and one C_{2v}[3]. The identification of these isomers relies on a combination of spectroscopic and analytical techniques.

Data Presentation

The following tables summarize key quantitative data used for the characterization of **C-82** isomers and their endohedral derivatives.

Table 1: Calculated ¹³C NMR Chemical Shift Ranges for Selected **C-82** Isomers

Calculated at the B3LYP/6-31G level, referenced to C60 at 143.15 ppm. Data sourced from Sun & Kertesz (2001)[3]. The experimental range for the C₂(3) isomer is 131.74 - 150.35 ppm.*

Isomer	Symmetry	Number of Lines	Calculated Chemical Shift Range (ppm)
1	C2	41	123.84 - 156.10
2	Cs	44	132.85 - 152.01
3	C2	41	133.25 - 149.68
4	Cs	44	132.06 - 152.33
5	C2	41	126.76 - 150.39
6	Cs	44	133.40 - 149.61

Table 2: UV-vis-NIR Absorption Maxima for Selected M@C-82 Species (in CS2 or Toluene)

Wavelengths are in nanometers (nm). The absorption profile is highly sensitive to the isomer and the encapsulated metal.

Species	Isomer Cage	λ_{max} (nm)	Reference
C-82 (empty)	C2(3)	583, 743, 880, 1180	
La@C-82	C2v(9) (Major)	~630, ~980, ~1400	
Nd@C-82(I)	C2v(9)	389, 638, 1025, 1412	
Nd@C-82(II)	Cs(6)	383, 710, 1090, 1832	
Sm@C-82(I)	Cs(6)	465, 486, 786, 1224, 1478	[6]
Sm@C-82(II)	C3v(7)	496, 527, 661, 926, 1202	[6]
Sm@C-82(III)	C2(5)	610, 669, 780, 887, 1037, 1205	[6]

Table 3: Electrochemical Potentials of Selected C-82 Species

Potentials are in Volts (V) vs. Ferrocene/Ferrocenium (Fc/Fc⁺). Data is typically acquired via cyclic or square-wave voltammetry in o-dichlorobenzene.

Species	Isomer Cage	E(ox1)	E(red1)	E(red2)	E(red3)	Reference
C-82 (empty)	C2(3)	+0.72	-0.69	-1.04	-1.58	[6]
Y@C-82	N/A	+0.22	-0.92	-1.41	-1.80	[6]
La@C-82	C2v(9)	+0.13	-1.04	-1.46	-1.82	[6]

Biomedical Applications: The Case of Gd@C-82(OH)₂₂

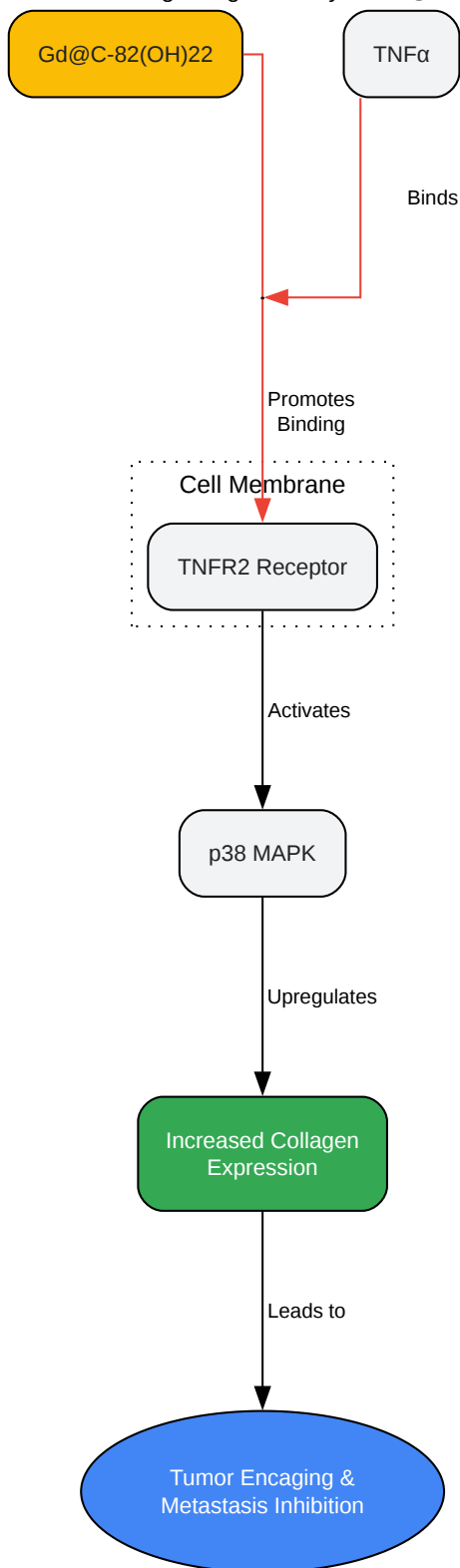
The ability to encapsulate metal ions makes **C-82** fullerenes attractive for biomedical applications. By functionalizing the exterior of the cage, for example, by adding multiple hydroxyl (-OH) groups, the resulting metallofullerenol becomes water-soluble and biocompatible. Gd@C-82(OH)₂₂ is one such derivative that has shown significant potential as both an MRI contrast agent and a novel anti-cancer therapeutic with low toxicity.

Anti-Tumor Mechanism of Action

Unlike conventional chemotherapeutics that are cytotoxic, Gd@C-82(OH)₂₂ exhibits a multifaceted mechanism of action that includes the inhibition of tumor growth and metastasis. One of its unique proposed mechanisms is the "encaging" of tumors. This involves strengthening the fibrous collagen layer around the tumor, effectively imprisoning it and preventing its spread.

A key signaling pathway involved in this process is the activation of the TNFR2/p38 MAPK pathway. Gd@C-82(OH)₂₂ has been shown to act as a bridge, promoting the binding of Tumor Necrosis Factor- α (TNF α) to its receptor, TNFR2. This enhanced binding activates downstream signaling through p38 MAPK, leading to increased collagen expression by fibroblasts associated with the tumor.

Proposed Anti-Tumor Signaling Pathway of Gd@C-82(OH)22

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Gd@**C-82**(OH)₂₂ promotes TNF α -TNFR2 binding, activating the p38 MAPK pathway to increase collagen.

In addition to this pathway, Gd@**C-82**(OH)₂₂ also contributes to cancer therapy by:

- **Inhibiting Angiogenesis:** It can reduce the density of tumor microvessels, cutting off the tumor's blood supply[3].
- **Regulating the Cell Cycle:** The nanoparticle can inhibit tumor cell proliferation by modulating the cell cycle[3].
- **Antioxidant Effects:** It helps to balance the oxidative and antioxidative systems within the tumor microenvironment[3].
- **Inhibiting Matrix Metalloproteinases (MMPs):** By interacting with enzymes like MMP-9, it can prevent the degradation of the extracellular matrix, further contributing to the tumor encaging effect.

Conclusion

The discovery of **C-82** fullerene has paved the way for a rich field of research into higher fullerenes and their endohedral derivatives. The ability to produce, isolate, and characterize specific isomers of **C-82** is crucial for understanding their fundamental properties and for developing applications. The detailed experimental protocols and quantitative characterization data provided in this guide serve as a valuable resource for researchers in the field.

Furthermore, the elucidation of the unique anti-tumor mechanisms of **C-82** derivatives, such as Gd@**C-82**(OH)₂₂, highlights the immense potential of these carbon nanostructures in the development of next-generation therapeutics, moving beyond simple cytotoxicity to more complex and targeted biological interventions. Continued research into the synthesis, functionalization, and biological interactions of **C-82** fullerenes will undoubtedly unlock new possibilities in medicine and materials science.

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